molecular formula C19H19N7O2S3 B5555006 4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B5555006
M. Wt: 473.6 g/mol
InChI Key: IIEMDNRFOTURGW-UHFFFAOYSA-N
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Description

The compound of interest is a complex heterocyclic molecule that involves multiple functional groups, including thiazol, thienyl, sulfonyl, piperazinyl, pyrazol, and pyrimidine moieties. Such compounds are known for their diverse chemical and biological activities, making them valuable in various fields of chemical and pharmaceutical research. The synthesis and characterization of these compounds can provide insights into their potential applications and properties.

Synthesis Analysis

The synthesis of similar complex heterocycles often involves multi-step reactions, starting from simple precursors and building up the complexity through various chemical transformations. A general approach for synthesizing compounds like the one could involve the condensation of substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes, followed by reactions with fitting heterocyclic amines or diazonium salts to introduce the desired functional groups (Abdelriheem, Zaki, & Abdelhamid, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, ESI–MS, and IR spectroscopy. These techniques allow for the elucidation of the molecular framework, confirmation of the presence of various functional groups, and determination of the molecular conformation (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by the presence of multiple reactive sites, including the sulfonyl group, which can undergo various substitution reactions. The compound's chemical properties are characterized by its ability to engage in reactions typical for pyrazolo[1,5-a]pyrimidines, such as nucleophilic substitutions, which allow for further functionalization of the molecule (Ivachtchenko et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be assessed using standard laboratory techniques. The crystalline structure, in particular, is determined through X-ray crystallography, providing detailed information on the molecular arrangement and solid-state interactions (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity or basicity (pKa), reactivity towards electrophiles or nucleophiles, and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions and potential applications. These properties can be studied through a combination of experimental techniques and theoretical calculations (Katritzky et al., 1987).

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Properties : Studies have shown the synthesis of compounds with similar structural features exhibiting anticancer activities. Specifically, derivatives of pyrimidine and pyrazolo[1,5-a]pyrimidine have been evaluated for their antiproliferative effects against human cancer cell lines, revealing potential as anticancer agents due to their good activity on various cell lines, highlighting the compound's relevance in cancer research (Mallesha et al., 2012).

  • Antimicrobial and Antifungal Applications : Compounds containing sulfonamido moieties related to the target compound have demonstrated antimicrobial and antifungal properties. For instance, novel pyrazolopyrimidine derivatives have shown significant antimicrobial activities, suggesting their potential as antibacterial agents. This indicates the compound's utility in addressing microbial resistance and developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).

  • Heterocyclic Chemistry : The compound's structural class is involved in the synthesis of various heterocyclic derivatives, such as thiazoles, pyrazoles, and pyrimidines, demonstrating its importance in heterocyclic chemistry. These derivatives are explored for diverse biological activities, including insecticidal properties against pests like the cotton leafworm, indicating their potential in agricultural applications (Nanees N. Soliman et al., 2020).

  • In Silico Evaluations : The compound and its derivatives have been subject to in silico studies, such as docking studies, to predict their interaction with biological targets, such as enzymes involved in cancer and inflammation. This approach aids in understanding the compound's mechanism of action and optimizing its therapeutic potential, underscoring its role in drug discovery processes (P. Thangarasu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds containing these types of rings exhibit biological activity and are used in medicinal chemistry .

Future Directions

The compound could potentially be explored for various applications in medicinal chemistry given the presence of multiple heterocyclic rings which are often found in biologically active compounds . Further studies could focus on its synthesis, characterization, and screening for biological activity.

properties

IUPAC Name

2-methyl-4-[5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S3/c1-14-23-15(12-29-14)16-3-4-19(30-16)31(27,28)25-9-7-24(8-10-25)17-11-18(21-13-20-17)26-6-2-5-22-26/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMDNRFOTURGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

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